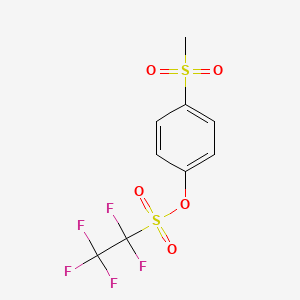![molecular formula C9H11BrO B14632163 3-Bromobicyclo[3.3.1]non-2-en-4-one CAS No. 56813-62-8](/img/structure/B14632163.png)
3-Bromobicyclo[3.3.1]non-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobicyclo[3.3.1]non-2-en-4-one is an organic compound characterized by a bicyclic structure with a bromine atom attached to one of the carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobicyclo[3.3.1]non-2-en-4-one typically involves the bromination of bicyclo[3.3.1]non-2-en-4-one. One common method includes the use of bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-Bromobicyclo[33This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromobicyclo[3.3.1]non-2-en-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the bicyclic structure.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[3.3.1]non-2-en-4-one derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-Bromobicyclo[3.3.1]non-2-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism by which 3-Bromobicyclo[3.3.1]non-2-en-4-one exerts its effects involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]non-2-en-4-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chlorobicyclo[3.3.1]non-2-en-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-Iodobicyclo[3.3.1]non-2-en-4-one:
Uniqueness
3-Bromobicyclo[3.3.1]non-2-en-4-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are not present in its analogs with different halogens. This makes it particularly useful in certain chemical reactions and applications .
Propiedades
Número CAS |
56813-62-8 |
|---|---|
Fórmula molecular |
C9H11BrO |
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
3-bromobicyclo[3.3.1]non-3-en-2-one |
InChI |
InChI=1S/C9H11BrO/c10-8-5-6-2-1-3-7(4-6)9(8)11/h5-7H,1-4H2 |
Clave InChI |
IPKAOEWNLHLMDI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C1)C(=O)C(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


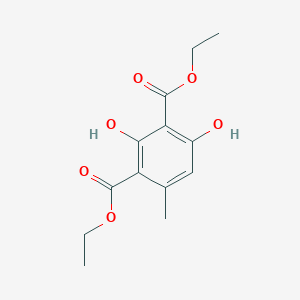
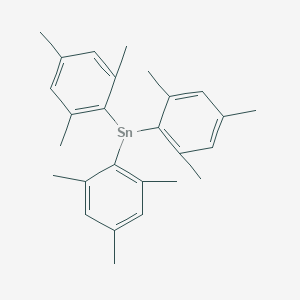
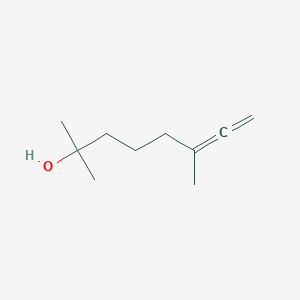
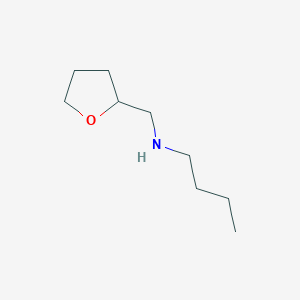
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)
![(2R)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14632118.png)
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14632127.png)

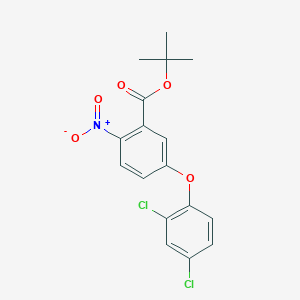
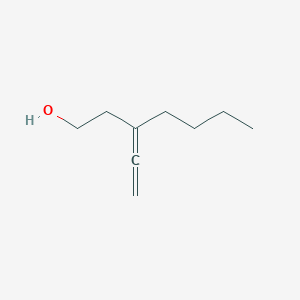
![Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-](/img/structure/B14632134.png)
